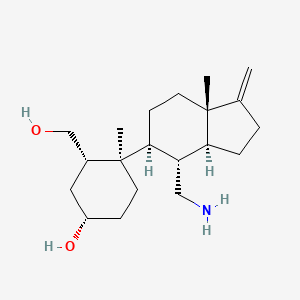
Rosiptor
Descripción general
Descripción
AQX-1125 has been used in trials studying the treatment of COPD, Atopic Dermatitis, Interstitial Cystitis, and Bladder Pain Syndrome.
Aplicaciones Científicas De Investigación
Tratamiento del dolor inflamatorio
Rosiptor estaba siendo desarrollado como un tratamiento oral de primera clase, una vez al día, para la inflamación y el dolor inflamatorio {svg_1}. Tenía como objetivo reducir la inflamación activando la vía SHIP1 {svg_2}.
Tratamiento del dolor crónico de vejiga
This compound se probó en un ensayo clínico de fase 3 para el tratamiento del dolor crónico de vejiga. Sin embargo, no pudo superar al placebo en este ensayo {svg_3}.
Tratamiento de la prostatitis crónica
Se inició un estudio de prueba de concepto de fase 2 de this compound en prostatitis crónica, pero se detuvo después de los decepcionantes resultados del ensayo de dolor crónico de vejiga {svg_4}.
Tratamiento del dolor de vejiga
This compound se probó en un estudio de fase 2 para el tratamiento del dolor de vejiga. El ensayo no logró su objetivo principal en 2015, pero sí vio algo de éxito con respecto a los objetivos secundarios {svg_5}.
Tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC)
This compound también se probó en estudios de fase intermedia para el tratamiento de la EPOC, pero desafortunadamente, estos ensayos también fallaron {svg_6}.
Tratamiento de la dermatitis atópica
This compound se probó en estudios de fase intermedia para el tratamiento de la dermatitis atópica, pero estos ensayos tampoco cumplieron sus objetivos principales {svg_7}.
En conclusión, si bien this compound mostró promesa debido a su novedoso mecanismo de acción, ha tenido un desarrollo difícil con varios fallos en los ensayos. Es importante tener en cuenta que el desarrollo de fármacos es un proceso complejo y no todos los fármacos llegan a la aprobación. Sin embargo, cada ensayo, sea exitoso o no, aporta un conocimiento valioso a la comunidad científica {svg_8}.
Mecanismo De Acción
Target of Action
Rosiptor, also known as AQX-1125, is a small molecule that primarily targets the SH2-containing inositol-5’-phosphatase 1 (SHIP1) enzyme . SHIP1 is a key regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
This compound acts as an activator of the SHIP1 enzyme . By activating SHIP1, this compound can modulate the PI3K signaling pathway, thereby influencing the cellular processes controlled by this pathway . The activation of SHIP1 by this compound leads to a decrease in the concentration of pro-inflammatory signaling molecules in tissues, which can help reduce inflammation and associated pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K signaling pathway . By activating SHIP1, this compound can dial down the PI3K cellular signaling pathway, which is linked to the concentration of pro-inflammatory signaling molecules in tissues . This modulation of the PI3K pathway can lead to a reduction in inflammation and associated pain .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic potential. It is known that this compound is orally administered , suggesting that it has suitable absorption and bioavailability for systemic effects
Result of Action
The activation of SHIP1 by this compound leads to a modulation of the PI3K signaling pathway, resulting in a decrease in the concentration of pro-inflammatory signaling molecules in tissues . This can lead to a reduction in inflammation and associated pain . It should be noted that the clinical development of this compound was discontinued after it failed to meet its primary endpoint in a phase 3 clinical trial .
Análisis Bioquímico
Biochemical Properties
Rosiptor plays a significant role in biochemical reactions. It interacts with the enzyme SHIP1, acting as an activator . This interaction leads to the inhibition of Akt phosphorylation, a key process in many cellular functions . Furthermore, this compound also inhibits the production of inflammatory mediators and leukocyte chemotaxis in vitro .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by suppressing the induction of inflammatory cytokines and iNOS in macrophages or microglia . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the enzyme SHIP1 . This interaction leads to the activation of SHIP1 and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to reduce the total number of BAL leukocytes in NSC-125066-challenged mice and reduces MPO activity
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been observed to significantly reduce the total number of BAL leukocytes in NSC-125066-challenged mice at dosages of 3, 10, and 30 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as SHIP1 . The activation of SHIP1 by this compound can lead to changes in metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJTPWQNNMAQF-BVMLLJBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782487-28-9 | |
| Record name | Rosiptor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782487289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AQX-1125 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROSIPTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5034F862 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


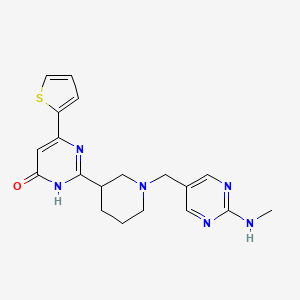
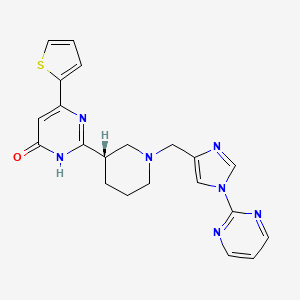
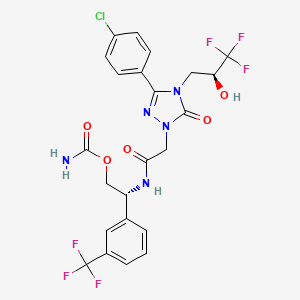
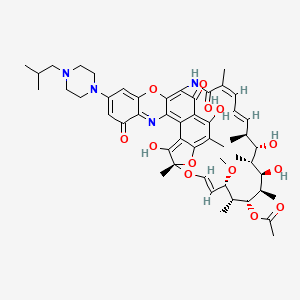
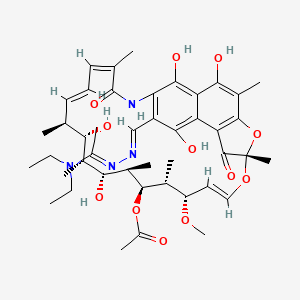
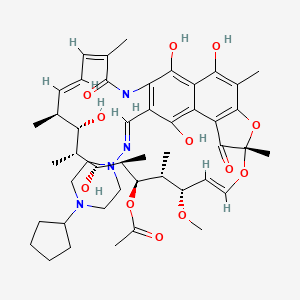
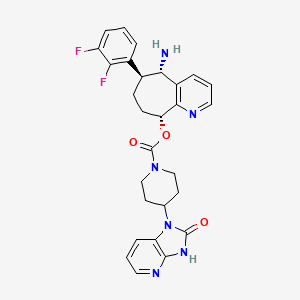

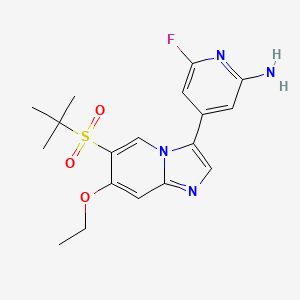
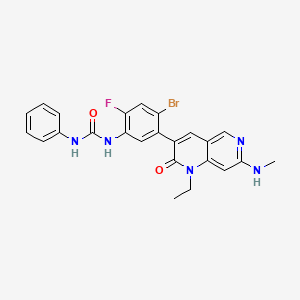
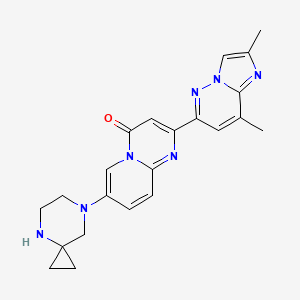
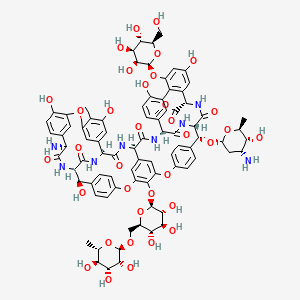
![2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride](/img/structure/B610496.png)

